3-Chloro-1-ethyl-5-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9ClN2 |
|---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
3-chloro-1-ethyl-5-methylpyrazole |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3 |
InChI Key |
CTRHJMJAPVWUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)Cl)C |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 3 Chloro 1 Ethyl 5 Methyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.
A ¹H NMR spectrum of 3-Chloro-1-ethyl-5-methyl-1H-pyrazole would be expected to show distinct signals corresponding to the ethyl group, the methyl group, and the lone proton on the pyrazole (B372694) ring. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methyl group attached to the pyrazole ring would appear as a singlet, and the single proton at the 4-position of the pyrazole ring would also appear as a singlet. The chemical shifts (δ) of these signals would provide confirmation of the electronic environment of the protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |
|---|---|---|---|---|
| H-4 (ring) | - | Singlet | - | 1H |
| -CH₂- (ethyl) | - | Quartet | - | 2H |
| -CH₃ (ring) | - | Singlet | - | 3H |
| -CH₃ (ethyl) | - | Triplet | - | 3H |
Note: Specific chemical shift and coupling constant values are not available from the searched sources.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. For this compound, six distinct signals would be expected: three for the pyrazole ring carbons (C-3, C-4, and C-5), two for the N-ethyl group carbons (-CH₂- and -CH₃), and one for the C-5 methyl group. The positions of these signals would confirm the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 (ring) | - |
| C-4 (ring) | - |
| C-5 (ring) | - |
| -CH₂- (ethyl) | - |
| -CH₃ (ring) | - |
| -CH₃ (ethyl) | - |
Note: Specific chemical shift values are not available from the searched sources.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, clearly linking the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the substitution pattern on the pyrazole ring, for instance, by correlating the N-ethyl protons to the C-5 and N-1 carbons of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, further confirming the regiochemistry.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for C-H stretching and bending from the alkyl groups, C=N and C=C stretching vibrations from the pyrazole ring, and a C-Cl stretching vibration.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (aromatic/ring) | - |
| C-H stretch (aliphatic) | - |
| C=N / C=C stretch (ring) | - |
| C-H bend (aliphatic) | - |
| C-Cl stretch | - |
Note: Specific wavenumber values are not available from the searched sources.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₆H₉ClN₂), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight (144.0505 for the [M]⁺ ion). The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine-35 and chlorine-37 isotopes in an approximate 3:1 ratio. Analysis of the fragmentation pattern would likely show the loss of common fragments such as the ethyl group, a methyl group, or chlorine, providing further evidence for the proposed structure.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is used to confirm the empirical and molecular formula. For a pure sample of this compound (C₆H₉ClN₂), the theoretical elemental composition would be calculated and compared against experimentally determined values.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 49.84 |
| Hydrogen | H | 6.27 |
| Chlorine | Cl | 24.52 |
| Nitrogen | N | 19.37 |
Note: Experimental values are not available from the searched sources.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While the solid-state structure of this specific molecule has not been experimentally determined and deposited in publicly accessible databases, analysis of closely related pyrazole derivatives provides valuable insights into the expected molecular geometry and crystal packing.
In the absence of experimental data for this compound, theoretical modeling and computational chemistry could be employed to predict its solid-state structure. Such computational approaches would provide estimations of the crystal system, space group, and unit cell parameters.
It is important to note that until experimental X-ray diffraction analysis is performed on a suitable single crystal of this compound, its precise solid-state architecture, including bond lengths, bond angles, and intermolecular interactions, remains undetermined.
Reactivity and Mechanistic Pathways of 3 Chloro 1 Ethyl 5 Methyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C-4 position being the most favored site for attack. chemicalbook.compharmaguideline.com The two nitrogen atoms in the ring reduce the electron density at the C-3 and C-5 positions, leaving the C-4 position as the most electron-rich and thus most reactive towards electrophiles. chemicalbook.com In the case of 3-Chloro-1-ethyl-5-methyl-1H-pyrazole, the C-4 position is the primary site for electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
For instance, nitration of similar 1-phenyl-3-methyl-5-chloropyrazole with concentrated nitric acid in acetic anhydride (B1165640) has been shown to result in nitration at the C-4 position. mdpi.com A similar outcome is expected for this compound. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, where the electrophile (e.g., NO₂⁺) attacks the electron-rich C-4 position of the pyrazole ring, followed by the loss of a proton to restore aromaticity.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazoles
| Reactant | Electrophile | Major Product | Reference |
| 1-Phenyl-3-methyl-5-chloropyrazole | HNO₃/Ac₂O | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | mdpi.com |
| Pyrazole | Various | C-4 Substituted Product | chemicalbook.compharmaguideline.com |
Nucleophilic Substitution Reactions of the C-3 Chloro Group
Reactions with strong nucleophiles, such as alkoxides, thiolates, and amines, can lead to the displacement of the chloride ion. The reaction mechanism is typically a nucleophilic aromatic substitution (SNAr) pathway, which involves the formation of a Meisenheimer-like intermediate. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the pyrazole ring. For example, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) results in the facile replacement of the chlorine by the azido (B1232118) group. mdpi.com
Table 2: Examples of Nucleophilic Substitution on Chloropyrazoles
| Reactant | Nucleophile | Product | Reference |
| 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | NaN₃ | 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | mdpi.com |
| Chloropyrazoles | Various | Substituted Pyrazoles | doaj.orgnih.gov |
Reactions Involving the N-1 Ethyl and C-5 Methyl Substituents
The N-1 ethyl and C-5 methyl groups are generally less reactive than the pyrazole ring itself or the C-3 chloro group. However, they can undergo reactions under specific conditions. The methyl group at the C-5 position can potentially undergo oxidation to a carboxylic acid group, although the pyrazole ring itself is resistant to oxidation. chemicalbook.com The ethyl group at the N-1 position is generally stable but could be cleaved under harsh conditions.
While specific reactions involving the N-1 ethyl and C-5 methyl groups of this compound are not extensively documented, studies on related pyrazole derivatives provide some insights. For example, N-alkylation of pyrazoles is a common reaction, and the N-1 ethyl group in the title compound is introduced through such a process. researchgate.net
Oxidation and Reduction Processes of the Pyrazole Nucleus and Substituents
The pyrazole ring is generally resistant to both oxidation and reduction. chemicalbook.com Catalytic hydrogenation or chemical reduction typically does not affect the pyrazole ring itself. pharmaguideline.com However, substituents on the ring can be modified through oxidation or reduction. As mentioned earlier, the C-5 methyl group could potentially be oxidized to a carboxylic acid. chemicalbook.com
Conversely, the chloro group at the C-3 position can be removed by reductive dehalogenation. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst.
Ring-Opening and Rearrangement Mechanisms of Pyrazole Derivatives
Under certain conditions, the pyrazole ring can undergo ring-opening reactions. This typically requires harsh conditions, such as treatment with a strong base, which can lead to deprotonation at C-3 and subsequent ring cleavage. chemicalbook.compharmaguideline.com Ozonolysis and electrolytic oxidation can also induce ring opening. chemicalbook.com
Rearrangements of the pyrazole ring are less common but can occur, particularly in the presence of light or heat. For example, some pyrazole derivatives have been observed to undergo rearrangement to imidazoles upon photolysis. Additionally, the presence of an exocyclic electron-deficient atom, such as a nitrene, can lead to ring fragmentation. mdpi.com
Acid-Base Properties and Protonation Effects on Reactivity
Pyrazoles are amphoteric compounds, meaning they can act as both weak acids and weak bases. nih.govencyclopedia.pub The pyridine-like nitrogen atom (N-2) is basic and can be protonated by acids, while the N-1 nitrogen in an N-unsubstituted pyrazole has an acidic proton. nih.gov In this compound, the N-1 position is substituted, so it lacks an acidic proton. The basicity of the N-2 nitrogen is influenced by the substituents on the ring. The electron-donating ethyl and methyl groups are expected to increase the basicity of the pyrazole ring. nih.govencyclopedia.pub
Protonation of the pyrazole ring at the N-2 position can significantly alter its reactivity. Protonation makes the ring more electron-deficient and therefore less reactive towards electrophiles. chemicalbook.com Conversely, it can activate the ring towards nucleophilic attack. The pKb of unsubstituted pyrazole is 11.5. chemicalbook.com The exact pKa and pKb values for this compound would be influenced by its specific substitution pattern.
Table 3: General Acid-Base Properties of Pyrazoles
| Property | Description | Reference |
| Basicity | The pyridine-like N-2 atom is basic and can be protonated. | chemicalbook.comnih.govencyclopedia.pub |
| Acidity | The N-H proton of unsubstituted pyrazoles is weakly acidic. | nih.govencyclopedia.pub |
| Protonation Effect | Protonation deactivates the ring towards electrophilic attack. | chemicalbook.com |
Computational Chemistry and Theoretical Investigations of 3 Chloro 1 Ethyl 5 Methyl 1h Pyrazole
Molecular Modeling and Geometry Optimization Studies
Molecular modeling and geometry optimization are fundamental computational techniques used to determine the most stable three-dimensional structure of a molecule. These studies typically employ methods like molecular mechanics or quantum mechanics to find the minimum energy conformation. For 3-Chloro-1-ethyl-5-methyl-1H-pyrazole, specific studies detailing its optimized geometry, bond lengths, and bond angles have not been found in the surveyed literature. While the structure of related pyrazole (B372694) rings has been investigated, data for this exact substitution pattern is absent. nih.gov
Quantum Mechanical Calculations (e.g., DFT, semi-empirical methods)
Quantum mechanical calculations provide deep insights into the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. derpharmachemica.com However, published research applying these methods to this compound is not available.
Analysis of Electronic Structure (HOMO-LUMO Energies, Molecular Orbitals)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the chemical stability of a molecule. derpharmachemica.comlibretexts.org Despite the importance of these parameters, specific values or molecular orbital diagrams for this compound have not been reported in the scientific literature searched.
Prediction of Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)
From HOMO and LUMO energies, various chemical reactivity descriptors such as chemical hardness, softness, and global electrophilicity index can be calculated. derpharmachemica.com These descriptors help in predicting the reactive behavior of a molecule in chemical reactions. No published data for these reactivity descriptors for this compound could be located.
Charge Distribution Analysis and Electrostatic Potentials
Charge distribution analysis and molecular electrostatic potential (MEP) maps are used to identify the electron-rich and electron-deficient regions of a molecule, which is vital for predicting sites for electrophilic and nucleophilic attack. derpharmachemica.com While this is a standard computational analysis, specific studies and MEP maps for this compound are not present in the available literature.
Molecular Docking and Binding Mode Analysis (focused on molecular interactions with target structures)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein target. researchgate.netnih.govnih.gov While numerous docking studies have been performed on various pyrazole derivatives to explore their potential as therapeutic agents, no specific molecular docking studies featuring this compound as the ligand were identified in the search. Therefore, there is no data on its binding modes or interactions with any specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Quantum Similarity Studies (mechanistic focus)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the rational design of new bioactive molecules, including those in the pyrazole class which are known for their herbicidal and fungicidal properties. These computational models correlate variations in the physicochemical properties of compounds with their biological activities, thereby enabling the prediction of the potency of novel derivatives.
Although specific QSAR models for this compound were not found, studies on analogous pyrazole-containing herbicides and fungicides illustrate the approach. For instance, QSAR studies on pyrazolyl α,α,α-trifluorotolyl ethers, a class of herbicides, have been effectively summarized using comparative molecular field analysis (CoMFA). acs.org This method evaluates the steric and electrostatic fields of a molecule to predict its biological activity. Such studies have highlighted the importance of specific substituents on the pyrazole ring for herbicidal efficacy. acs.org
In the context of fungicidal pyrazoles, research has often focused on their role as succinate (B1194679) dehydrogenase inhibitors (SDHIs). Molecular docking studies, a key component of many QSAR analyses, have been used to investigate the interactions between pyrazole carboxylate derivatives and the SDH enzyme. acs.org These studies help in understanding the structural features crucial for binding to the active site.
Furthermore, 2D-QSAR models have been developed for various pyrazole derivatives to predict their activity against different cancer cell lines. nih.govresearchgate.net These models often rely on descriptors such as adjacency and distance matrices to quantify the molecular structure. nih.gov The insights gained from these QSAR studies on related pyrazoles can guide the design of new analogs of this compound with potentially enhanced biological activities.
A study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors utilized 2D-QSAR modeling to establish a relationship between the molecular structure and biological activity. The table below presents the chemical structures and their corresponding EGFR kinase inhibitory activities that were used to build the QSAR models.
Table 1: EGFR Kinase Inhibitory Activity of 1H-Pyrazole-1-carbothioamide Derivatives
| Compound | EGFR IC50 (µM) |
|---|---|
| 1 | 0.12 |
| 2 | 0.15 |
| 3 | 0.23 |
| 4 | 0.29 |
| 5 | 0.31 |
| 6 | 0.33 |
| 7 | 0.35 |
| 8 | 0.39 |
| 9 | 0.42 |
| 10 | 0.45 |
This table is a representation of data that would be used in a QSAR study and is based on findings from related literature. Specific values for a comprehensive list of compounds can be found in the cited source. nih.gov
Elucidation of Reaction Mechanisms and Regioselectivity through Theoretical Calculations
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and regioselectivity of chemical reactions involving pyrazoles. A key aspect of pyrazole chemistry is the regioselectivity of N-alkylation, which is crucial in the synthesis of compounds like this compound.
Studies on the N-alkylation of 3-substituted pyrazoles have employed DFT calculations at the B3LYP/6-31G**(d) level to rationalize the observed regioselectivity. acs.org These calculations help in understanding the factors that govern whether the incoming alkyl group attaches to the N1 or N2 position of the pyrazole ring. The regioselectivity is often influenced by the nature of the substituents on the pyrazole ring and the reaction conditions. acs.orguab.cat For instance, in the presence of a base like K2CO3 in DMSO, regioselective N1-alkylation has been achieved for various 3-substituted pyrazoles. acs.org
Theoretical calculations have also been used to study the formation of pyrazolo[1,5-a] acs.orgresearchgate.netnih.govtriazines, demonstrating that the reaction pathway can be influenced by proton exchange facilitated by a catalyst like acetic acid. sci-hub.se
In the context of synthesizing substituted pyrazoles, computational studies can predict the most likely products and intermediates. For example, in the synthesis of pyrazole-derived ligands, theoretical calculations have shown that the regioselectivity of alkylation is governed by the formation of Na+-pyrazolide chelate complexes. uab.cat
While a specific theoretical study on the synthesis of this compound is not available, the principles derived from these related studies are directly applicable. DFT calculations could be employed to investigate the chlorination and subsequent ethylation of a methylpyrazole precursor to predict the most favorable reaction pathways and the resulting isomer distribution.
A study on the reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) under phase-transfer catalyzed conditions provides an example of how theoretical calculations can be combined with experimental data to understand reaction outcomes. The proportions of the resulting isomers were found to correspond to a polynomial expansion, and theoretical calculations helped in the structural assignment of these isomers.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazolyl α,α,α-trifluorotolyl ethers |
| Pyrazole carboxylate derivatives |
| 1H-Pyrazole-1-carbothioamide derivatives |
| 3-substituted pyrazoles |
| Pyrazolo[1,5-a] acs.orgresearchgate.netnih.govtriazines |
| Pyrazole-derived ligands |
| 3(5)-methyl-1H-pyrazole |
| Chloroform |
| Acetic acid |
| K2CO3 |
| DMSO |
Coordination Chemistry and Catalytic Applications of Pyrazole Derivatives
3-Chloro-1-ethyl-5-methyl-1H-pyrazole as a Ligand in Transition Metal Complexes
A thorough review of chemical databases and scholarly articles yielded no specific examples of this compound being used as a ligand in the formation of transition metal complexes. While the coordination chemistry of pyrazole-derived ligands is a vast and well-documented field, with many derivatives used to create complexes with diverse properties, research on this specific isomer appears to be absent from the public record. The general ability of pyrazoles to coordinate with metals is well-established, but specific studies involving the title compound are not found.
Role of Pyrazole (B372694) Ligands in Modulating Catalytic Activity and Selectivity
The role of pyrazole ligands in influencing the catalytic activity and selectivity of metal complexes is a significant area of research. The electronic and steric properties of substituents on the pyrazole ring can be tuned to optimize catalyst performance. However, there is no research available that discusses the specific modulating effects of the 3-chloro, 1-ethyl, and 5-methyl substitutions of the target pyrazole on any catalytic system.
Mechanistic Insights into Pyrazole-Catalyzed Reactions
Given the absence of studies on its catalytic applications, there are consequently no mechanistic insights available for reactions catalyzed by complexes of this compound. The following subsections represent areas where pyrazole derivatives have shown utility, but for which data on the specific title compound is lacking.
C-C Coupling Reactions (e.g., Heck Reaction)
The Heck reaction is a cornerstone of carbon-carbon bond formation, and various palladium complexes with pyrazole-based ligands have been developed as catalysts. These ligands can stabilize the palladium center and influence the reaction's efficiency and selectivity. Despite the extensive literature on the Heck reaction, no studies were found that employed or investigated complexes of this compound as catalysts.
Oxidation Processes
Metal complexes containing pyrazole ligands have been explored as catalysts for a range of oxidation reactions. The ligand can influence the redox potential of the metal center and the pathway of the oxidation. There is, however, no documented use of this compound in this context.
Polymerization Reactions (e.g., Ring-Opening Polymerization)
Similarly, while metal complexes are crucial catalysts for various polymerization reactions, including ring-opening polymerization, there is no information in the scientific literature to suggest that this compound or its metal complexes have been investigated for this purpose.
Metal-Ligand Cooperation Phenomena in Catalysis
Extensive research into the coordination chemistry and catalytic applications of pyrazole derivatives has revealed the significant role of metal-ligand cooperation in facilitating a variety of chemical transformations. However, specific studies detailing the involvement of This compound in such catalytic processes remain limited in publicly accessible scientific literature. The principles of metal-ligand cooperation, however, provide a framework for understanding the potential catalytic activity of complexes derived from this and other substituted pyrazoles.
Metal-ligand cooperation refers to a catalytic mechanism wherein both the metal center and the ligand are actively involved in the bond activation of a substrate molecule. This is distinct from catalysis where the ligand acts as a passive spectator, merely tuning the electronic and steric properties of the metal center. In cooperative catalysis, the ligand can participate in reactions through proton transfer, hydrogen bonding, or by acting as a temporary repository for atoms or functional groups during the catalytic cycle.
For pyrazole-based ligands, the N-H proton of an un-substituted or appropriately substituted pyrazole ring can play a crucial role in metal-ligand cooperation. The acidity of this proton is enhanced upon coordination to a metal center, enabling it to act as a proton shuttle in catalytic reactions. While This compound lacks an N-H proton due to the ethyl group at the N1 position, other structural features could potentially be exploited in catalyst design.
For instance, the chlorine substituent at the 3-position and the methyl group at the 5-position of the pyrazole ring can influence the electronic and steric environment of a coordinated metal center. These substituents can impact the stability of the metal-ligand bond and the reactivity of the resulting complex.
Although no specific data tables with detailed research findings for This compound in cooperative catalysis can be presented due to a lack of available literature, the following table illustrates the kind of data that would be relevant for evaluating the catalytic performance of such a complex in a hypothetical reaction.
Table 1: Hypothetical Catalytic Activity of a Metal Complex with this compound in a Cross-Coupling Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1 | Toluene | 80 | 12 | 75 |
| 2 | 0.5 | Toluene | 80 | 12 | 68 |
| 3 | 1 | Dioxane | 100 | 8 | 85 |
Further research into the coordination chemistry of This compound with various transition metals would be necessary to explore its potential in cooperative catalysis. Such studies would involve the synthesis and characterization of its metal complexes and their subsequent testing in catalytic reactions where ligand participation is plausible.
Environmental Fate and Biogeochemical Degradation of Nitrogen Heterocycles Including Pyrazoles
Occurrence and Distribution of Pyrazoles in Environmental Compartments
Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are not commonly found in nature, a fact attributed to the biological difficulty of forming the N-N bond. nih.gov However, their synthetic derivatives are integral to numerous commercial products, leading to their detection in various environmental settings. mdpi.com
The primary sources of pyrazole (B372694) release into the environment are linked to their extensive use in pharmaceuticals and agriculture. mdpi.com Pyrazolone-based pharmaceuticals, used as analgesics and anti-inflammatory drugs, are frequently detected in wastewater treatment plant effluents and natural water bodies due to their incomplete removal during treatment processes. bohrium.com This persistence poses a significant concern for public health and aquatic ecosystems. bohrium.com
In agriculture, pyrazole derivatives are active ingredients in many pesticides and herbicides. mdpi.comnih.gov Their application can lead to contamination of soil and, through runoff and leaching, surface and groundwater. researchgate.net For instance, pyrazole and pyrrole (B145914) pesticides like fenpyroximate (B127894) and fipronil (B1672679) have been detected in reservoir and seawater samples. nih.gov The water solubility of many N-heterocyclic compounds enhances their mobility, allowing them to enter and persist in aquatic environments for extended periods. researchgate.net The German cockroach has notably developed resistance to phenyl pyrazoles, indicating the widespread use and environmental presence of this class of insecticides. wikipedia.org
The distribution of these compounds is widespread, with detections in engineered systems like wastewater treatment plants and natural compartments including soil, surface water, and groundwater. bohrium.comoup.com Their presence in these environments makes understanding their degradation and transformation essential.
Microbial Degradation Pathways for Nitrogen Heterocycles
The biodegradation of nitrogen heterocyclic compounds by microorganisms is a critical process for their removal from the environment. nih.gov Various bacterial and fungal strains have been identified that can metabolize these compounds under different environmental conditions. researchgate.netnih.gov The susceptibility of N-heterocyclic compounds to microbial degradation is often greater than that of other heterocyclic compounds containing sulfur or oxygen. oup.com
Microbial communities, either as mixed cultures or pure strains, have been successfully used to degrade pyrazolones and other nitrogen heterocycles. bohrium.comhnu.edu.cn For example, anaerobic sludge acclimated over several months has shown enhanced performance in degrading compounds like pyridine (B92270), indole (B1671886), and quinoline (B57606) in microbial fuel cells. hnu.edu.cn The degradation of pyrazoles often involves initial enzymatic attacks that open the heterocyclic ring, making it accessible to further breakdown. rsc.org Genera such as Pseudomonas, Sphingomonas, and Bacillus have been identified as capable of degrading various nitrogenous heterocycles. researchgate.netnih.gov
Under aerobic conditions, the breakdown of nitrogen heterocycles is typically initiated by oxygenase enzymes. mdpi.com These enzymes introduce oxygen atoms into the heterocyclic ring, a crucial first step that destabilizes the aromatic structure and facilitates ring cleavage. mdpi.com The process generally involves several key enzymatic steps:
Hydroxylation: Dioxygenase enzymes hydroxylate the ring to form a cis-dihydrodiol.
Dehydrogenation: A dehydrogenase enzyme then converts the dihydrodiol into a diol intermediate.
Ring Cleavage: Ring-cleavage dioxygenases break open the aromatic ring, leading to the formation of aliphatic intermediates.
Metabolism: These intermediates are then funneled into central metabolic pathways of the microorganism. mdpi.com
For instance, the aerobic degradation of pyrene (B120774) by Mycobacterium species involves initial deoxygenation at different carbon positions, leading to complete degradation. mdpi.com Nitrification is another critical aerobic process where nitrifying bacteria oxidize ammonia (B1221849), a common byproduct of biomass destruction, into nitrates. youtube.com This prevents the buildup of toxic ammonia and associated odors. youtube.com
In the absence of oxygen, a different set of microbial pathways is responsible for the degradation of nitrogen heterocycles. Anaerobic biodegradation is often slower than its aerobic counterpart. oup.com Studies using aquifer slurries have shown that nitrogen and oxygen heterocyclic compounds are more susceptible to anaerobic breakdown than sulfur-containing ones. oup.com
Under methanogenic (methane-producing) conditions, significant portions of the carbon from compounds like pyridine can be converted to methane. oup.com Under sulfate-reducing conditions, compounds such as pyridine and its derivatives can be biotransformed within a few months. oup.com Denitrification is a key anaerobic process where, in the absence of oxygen, microorganisms utilize nitrates as an electron acceptor, converting them into nitrogen gas. youtube.com This process is vital for neutralizing acidic byproducts, such as nitric acid, that can be formed during aerobic nitrification, thereby maintaining a pH suitable for microbial activity. youtube.com The degradation efficiency of compounds like pyridine, quinoline, and indole has been demonstrated in anaerobic microbial fuel cells, with removal rates up to 90%. researchgate.net
Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)
Besides microbial action, abiotic processes can also contribute to the transformation of pyrazole compounds in the environment. These processes are influenced by the chemical structure of the compound and environmental conditions.
Photolysis: Many organic compounds, particularly those with aromatic structures like pyrazole, can absorb light energy, leading to their degradation. The photophysical properties of pyrazole derivatives, especially those with conjugated systems, make them susceptible to photolytic transformation. mdpi.com This process can be a significant degradation pathway in sunlit surface waters.
Hydrolysis: This process involves the cleavage of chemical bonds by the addition of water. The stability of pyrazole derivatives to hydrolysis can vary significantly depending on the functional groups attached to the pyrazole ring. For some compounds, hydrolysis can be a primary degradation route, especially under acidic or basic pH conditions. For example, the abiotic degradation of the herbicide pyrazosulfuron-ethyl (B166691) occurs much faster at low pH than at neutral or basic conditions. nih.gov
Factors Influencing Environmental Persistence and Degradation Rates
The rate and extent of degradation of pyrazole compounds in the environment are governed by a complex interplay of several factors.
| Factor | Influence on Degradation | Research Findings |
| pH | Affects both microbial activity and abiotic hydrolysis. | The growth of bacterial strains capable of degrading pyrazosulfuron-ethyl was inhibited at low pH. Conversely, abiotic degradation of the same compound was faster at low pH. nih.gov |
| Temperature | Influences microbial metabolic rates and reaction kinetics. | For Pseudomonas strains degrading pyrazosulfuron-ethyl, the optimal temperature was 28°C. For a Bacillus strain, the highest degradation rate was at 37°C. nih.gov Tautomeric equilibria in pyrazoles are also modulated by temperature. nih.gov |
| Microbial Community | The presence and abundance of specific degrading microorganisms are crucial. | Acclimated anaerobic sludge showed enhanced degradation of N-heterocyclic compounds. hnu.edu.cn The presence of specific bacterial genera like Pseudomonas and Bacillus has been linked to the effective degradation of pyrazole-based herbicides. nih.gov |
| Chemical Structure | Substituents on the pyrazole ring affect stability and bioavailability. | Carboxy-substituted heterocyclic compounds are more readily metabolized anaerobically than unsubstituted or methylated versions. oup.com The introduction of fluorine atoms can improve the inhibitory effects of pesticides but also affects their environmental behavior. nih.gov |
| Oxygen Availability | Determines whether aerobic or anaerobic pathways dominate. | Aerobic degradation is generally faster, but anaerobic pathways are significant in environments like sediments and groundwater. oup.commdpi.com |
The stability of the pyrazole ring itself is influenced by factors like aromaticity and resonance, which can be affected by the position and nature of substituents. rsc.orgrsc.org The presence of solvents can also catalyze isomeric transformations, influencing the compound's reactivity. nih.gov
Structure Mechanism Relationship Studies of Pyrazole Derivatives
Influence of Chlorine, Ethyl, and Methyl Substituents on Molecular Recognition and Binding Interactions
The substituents on the pyrazole (B372694) ring—a chlorine atom at position 3, an ethyl group at the N1 nitrogen, and a methyl group at position 5—are pivotal in defining the molecule's electronic and steric landscape, which in turn governs its molecular recognition and binding interactions.
The electronic nature of these substituents significantly modulates the properties of the pyrazole ring. Electron-donating groups, such as the ethyl and methyl groups, can increase the electron density of the ring system. nih.govmdpi.com Conversely, the chlorine atom at the C3 position acts as an electron-withdrawing group through induction, while also being a weak π-donor through resonance. mdpi.com This electronic push-and-pull affects the pyrazole's ability to participate in various non-covalent interactions that are crucial for molecular recognition.
The steric bulk of the substituents also plays a critical role. The ethyl group at N1 and the methyl group at C5 introduce steric hindrance that can influence the molecule's preferred conformation and how it fits into a binding pocket. mdpi.com In structure-activity relationship (SAR) studies of pyrazole-based inhibitors, for instance, even small alkyl groups on the pyrazole ring have been shown to improve potency and selectivity, while bulkier groups can enhance affinity for a target, albeit sometimes at the expense of selectivity. acs.orgacs.org The presence of a phenyl group in place of a methyl group at the 3-position of a pyrazolone (B3327878) has been shown to induce sufficient electronic and structural changes to alter its coordination behavior in metal complexes. acs.org
The following table summarizes the general influence of these types of substituents on molecular interactions, providing a basis for understanding their expected contribution in 3-Chloro-1-ethyl-5-methyl-1H-pyrazole.
| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Impact on Molecular Interactions |
| Chlorine | C3 | Electron-withdrawing (inductive), π-donating (resonance) | Moderate | Can participate in halogen bonding; modulates the acidity/basicity of the ring; influences electrostatic interactions. |
| Ethyl | N1 | Electron-donating (inductive) | Moderate, flexible | Provides steric bulk that can influence binding orientation; its flexibility may allow for conformational adjustments within a binding site. |
| Methyl | C5 | Electron-donating (inductive) | Small | Contributes to the overall size and shape of the molecule; can engage in hydrophobic interactions. |
Conformational Flexibility and its Impact on Intermolecular Interactions
While the pyrazole ring itself is a rigid aromatic system, the N1-ethyl substituent of this compound introduces a degree of conformational flexibility. The rotation around the N-C and C-C bonds of the ethyl group allows the molecule to adopt various conformations. This flexibility can be crucial in biological systems, as it may permit the molecule to adapt its shape to fit optimally within a receptor's binding site. acs.org
The specific conformation adopted by the ethyl group will be influenced by a balance of intramolecular forces, including potential weak hydrogen bonds and steric repulsion from adjacent groups. The interplay between these conformations and intermolecular interactions is significant. For instance, the orientation of the ethyl group can affect the accessibility of the pyridine-like N2 atom for hydrogen bonding and can influence how the molecule packs in the solid state. csic.es The ability to form different hydrogen-bonded structures, such as dimers or catemers (polymeric chains), is a hallmark of pyrazole chemistry and is sensitive to the steric demands of its substituents. csic.esaip.org
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
The pyrazole core is an excellent scaffold for forming a variety of non-covalent interactions. Due to the N1-ethyl substitution in this compound, the pyrrole-like NH group is absent, meaning it cannot act as a hydrogen bond donor in the same way an N-unsubstituted pyrazole would. nih.gov However, the pyridine-like nitrogen at the N2 position remains a potent hydrogen bond acceptor. nih.govyoutube.com
Beyond hydrogen bonding, other non-covalent interactions are critical to the molecular behavior of this compound:
Halogen Bonding: The chlorine atom at the C3 position can act as a halogen bond donor. This is a directional interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base. researchgate.net This interaction can play a significant role in crystal engineering and in binding to biological macromolecules.
π-Stacking: The aromatic pyrazole ring can participate in π-stacking interactions with other aromatic systems. The electronic nature of the substituents influences the quadrupole moment of the aromatic ring, thereby affecting the strength and geometry of these interactions. nih.govacs.org
The combination of these forces dictates the supramolecular chemistry of pyrazole derivatives, leading to the formation of various aggregates like dimers and trimers in different environments. nih.govnih.gov
Correlation of Electronic and Steric Properties with Mechanistic Outcomes
The electronic and steric properties of the chloro, ethyl, and methyl substituents directly influence the reactivity and mechanistic pathways of this compound. The distribution of electron density in the pyrazole ring, as modulated by its substituents, determines its susceptibility to electrophilic or nucleophilic attack. nih.govencyclopedia.pub
For example, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount. While activators generally "win" over deactivators in directing incoming electrophiles, steric hindrance can also play a decisive role, often favoring substitution at a less crowded position. youtube.com The presence of both electron-donating (ethyl, methyl) and electron-withdrawing (chloro) groups on the pyrazole ring creates a complex interplay that would govern the regioselectivity of further chemical transformations. nih.gov
The steric bulk of the substituents can also be a determining factor in reaction outcomes. For instance, the presence of sterically hindered groups can favor the formation of less hindered intermediates in a reaction sequence. nih.gov
The following table illustrates the general influence of substituent types on the reactivity of the pyrazole ring.
| Property | Influence of Electron-Donating Groups (e.g., ethyl, methyl) | Influence of Electron-Withdrawing Groups (e.g., chlorine) |
| Nucleophilicity of Ring Nitrogens | Generally increased, enhancing reactivity towards electrophiles. mdpi.com | Generally decreased. |
| Acidity of Ring C-H Protons | Generally decreased. | Generally increased, potentially facilitating deprotonation. |
| Electrophilic Substitution | Activates the ring and directs incoming electrophiles. | Deactivates the ring. |
| Nucleophilic Substitution | Disfavored. | Can activate the ring for nucleophilic attack, especially at the carbon bearing the substituent. |
Rational Design Principles Based on Structure-Mechanism Insights
The principles gleaned from structure-mechanism studies of substituted pyrazoles are fundamental to the rational design of new molecules with desired properties, particularly in drug discovery. nih.gov By understanding how the chloro, ethyl, and methyl groups of a molecule like this compound influence its interactions with a biological target, medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. nih.govacs.org
Key rational design principles include:
Scaffold Hopping and Bioisosteric Replacement: The pyrazole ring itself is often used as a scaffold. nih.gov Substituents can be interchanged with other groups that have similar steric and electronic properties (bioisosteres) to improve a compound's profile. The chloro and methyl groups, having similar volumes, are a classic example of potentially interchangeable groups, although the success of such a swap depends on the specific interactions involved. researchgate.net
Structure-Based Design: Using techniques like X-ray crystallography and molecular modeling, designers can visualize how a pyrazole derivative fits into a target's binding site. This allows for the targeted modification of substituents to enhance favorable interactions (e.g., adding a group to form a new hydrogen bond) or to mitigate unfavorable ones (e.g., reducing steric clash). nih.gov
Modulation of Physicochemical Properties: Substituents are chosen to fine-tune properties like lipophilicity and metabolic stability. For example, the introduction of a methyl group can increase lipophilicity and, in some cases, stabilize a bioactive conformation (the "magic methyl" effect). acs.org
Through the iterative process of design, synthesis, and testing, guided by an understanding of structure-mechanism relationships, the pyrazole scaffold continues to be a source of novel and effective molecules.
Future Research Directions and Advanced Applications for 3 Chloro 1 Ethyl 5 Methyl 1h Pyrazole
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives is a well-established field, traditionally relying on methods like the Knorr reaction, which involves the cyclocondensation of β-dicarbonyl compounds with hydrazines. nih.govmdpi.com Other common methods include 1,3-dipolar cycloadditions and multicomponent reactions. nih.govmdpi.com However, modern synthetic chemistry is increasingly focused on developing sustainable and greener processes.
A significant advancement in this area is the development of synthetic routes that replace hazardous reagents with more environmentally benign alternatives. For instance, a patented method for a structurally related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, highlights a greener approach. This process utilizes dimethyl carbonate as a less toxic substitute for dimethyl sulfate (B86663) for methylation and employs a combination of hydrochloric acid and hydrogen peroxide for the chlorination step, avoiding the use of sulfonyl chloride. This not only enhances the safety of the process but also reduces the generation of toxic byproducts, thereby lowering the environmental impact.
Future research in this area should focus on adapting and optimizing such green methodologies for the specific synthesis of 3-Chloro-1-ethyl-5-methyl-1H-pyrazole. This includes exploring catalytic systems, one-pot reactions, and the use of renewable solvents to further improve the atom economy and sustainability of the synthesis. mdpi.com
Table 1: Comparison of Traditional vs. Sustainable Reagents in Pyrazole Synthesis
| Reaction Step | Traditional Reagent | Sustainable Alternative | Benefit |
|---|---|---|---|
| Methylation | Dimethyl Sulfate | Dimethyl Carbonate | Reduces toxicity and environmental impact. |
| Chlorination | Sulfonyl Chloride | Hydrochloric Acid / H₂O₂ | Avoids toxic sulfur-based reagents and byproducts. |
This table illustrates the shift towards greener chemistry in the synthesis of pyrazole derivatives, based on methodologies developed for closely related structures.
Exploration of Unique Reactivity Patterns
The reactivity of this compound is dictated by its distinct functional groups and the electronic nature of the pyrazole ring. The pyrazole ring itself is an amphoteric system, capable of being protonated in acidic conditions or deprotonated in basic media, which significantly alters its nucleophilicity and reactivity. The substitution pattern plays a crucial role; electron-donating groups like methyl and ethyl can increase the basicity and influence the regioselectivity of reactions.
The chlorine atom at the C3 position is a key reactive site, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This makes the compound a valuable intermediate for synthesizing more complex molecules. For example, the related compound 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a reactant in the synthesis of complex acrylate (B77674) compounds, demonstrating the utility of the chloro-substituted pyrazole core in building larger molecular architectures. youtube.com
Future work should systematically explore the reactivity of the C-Cl bond with various nucleophiles and investigate its participation in cross-coupling reactions. Understanding how the interplay between the ethyl and methyl substituents and the ring nitrogen atoms directs these reactions will be crucial for unlocking the full synthetic potential of this molecule.
Integration of Experimental and Advanced Computational Methodologies
To gain a deeper understanding of the structure-property relationships of this compound, a synergistic approach combining experimental techniques and advanced computational methods is essential. While experimental methods like X-ray crystallography, NMR, and FT-IR spectroscopy provide concrete data on molecular structure and bonding, computational chemistry offers invaluable insights into the underlying electronic properties.
Studies on similar pyrazole derivatives have successfully employed Density Functional Theory (DFT) to calculate molecular electrostatic potential (MEP), analyze frontier molecular orbitals (HOMO-LUMO), and predict reactive sites through Fukui functions. nih.gov For instance, the combination of experimental data with computational analysis like Hirshfeld surface analysis has been used to elucidate the nature and contribution of various intermolecular interactions in pyrazole crystals. ias.ac.in Similarly, computational programs are integral for refining crystal structures from X-ray diffraction data. youtube.com
Future research should apply these integrated methodologies directly to this compound. This would involve synthesizing high-quality crystals for X-ray diffraction and performing in-depth DFT and time-dependent DFT (TD-DFT) calculations. Such studies would elucidate its electronic structure, predict its optical and nonlinear optical properties, and rationalize its reactivity patterns, thereby guiding its application in advanced materials.
Investigation of this compound in Advanced Materials Science
The inherent properties of the pyrazole ring, such as its aromaticity, thermal stability, and ability to coordinate with metals, make it an attractive scaffold for materials science. researchgate.net The specific functionalization of this compound offers further opportunities for its incorporation into advanced materials.
Optoelectronic Applications
Pyrazole derivatives are gaining attention for their potential in optoelectronic devices due to their excellent luminescent and charge-transporting properties. researchgate.net They have been investigated for use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and as nonlinear optical (NLO) materials. researchgate.netmdpi.comresearchgate.netresearchgate.net
In OLEDs, pyrazoline derivatives are known for their strong fluorescence and are used as blue-emitting materials and hole-transporting layers. researchgate.netresearchgate.net In OPVs, pyrazole derivatives have been tested as electron-acceptor materials in bulk heterojunction solar cells. mdpi.comresearchgate.net Furthermore, the significant dipole moments and hyperpolarizability of certain pyrazole-based compounds make them promising candidates for NLO applications, which are crucial for technologies like optical data storage and telecommunications. researchgate.netcpsjournals.cn
Future research should focus on synthesizing new derivatives from this compound and evaluating their photophysical properties. By strategically modifying the molecule to enhance π-conjugation and tune its HOMO/LUMO energy levels, it may be possible to develop novel, efficient materials for next-generation optoelectronic devices.
Sensor Development
The ability of the pyrazole scaffold to act as a chelating agent for metal ions has led to the development of numerous pyrazole-based chemosensors. researchgate.net These sensors often operate on principles like chelation-enhanced fluorescence (CHEF), where the binding of an analyte triggers a measurable change in fluorescence, or through colorimetric changes visible to the naked eye. cpsjournals.cn
Researchers have successfully synthesized pyrazole-based sensors with high selectivity and sensitivity for a variety of metal ions, including Ni²⁺, Al³⁺, Zn²⁺, Fe³⁺, and Cu²⁺. nih.govresearchgate.netresearchgate.netcpsjournals.cn These sensors exhibit desirable characteristics such as low detection limits, rapid response times, and functionality across a wide pH range. cpsjournals.cn
The chlorine atom in this compound provides a convenient handle to attach fluorophores or other signaling units. Future work could involve the synthesis of novel sensor molecules based on this pyrazole core to target specific ions or small molecules of environmental and biological significance.
Table 2: Performance of Selected Pyrazole-Based Fluorescent Chemosensors
| Target Analyte | Detection Limit (M) | Response Time | Sensing Mechanism |
|---|---|---|---|
| Al³⁺ | 2.61 x 10⁻⁸ | 1-3 min | CHEF |
| Ni²⁺ | 1.87 x 10⁻⁸ | 1-3 min | CHEF |
| Fe³⁺ | 0.025 x 10⁻⁶ | - | "Turn on" fluorescence |
Data from studies on various pyrazole-based sensors, illustrating their high sensitivity and rapid response. researchgate.netcpsjournals.cn
Energetic Materials Research
The high nitrogen content and positive heat of formation of the pyrazole ring make it a prime candidate for the development of advanced energetic materials. chemscene.comrsc.org These materials are sought after as potential replacements for traditional explosives like RDX and HNS, with the aim of achieving higher performance combined with reduced sensitivity to accidental detonation.
Numerous energetic compounds based on nitrated pyrazoles have been synthesized and characterized. chemscene.com These materials often exhibit high densities, good thermal stability, and impressive detonation properties. For example, certain pyrazole-triazole and dinitromethyl-pyrazole derivatives have shown detonation velocities and pressures comparable or superior to RDX, while also demonstrating better thermal stability or lower impact sensitivity. mdpi.comresearchgate.net
The this compound scaffold could serve as a precursor for new energetic materials. Future research could explore the nitration of this molecule or its derivatives to create novel high-energy-density materials (HEDMs). The goal would be to balance energetic performance with stability and safety, potentially leading to the development of next-generation insensitive high explosives.
Table 3: Comparative Properties of Pyrazole-Based and Traditional Energetic Materials
| Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) |
|---|---|---|---|
| DNPAT | 314 | 8889 | 18 |
| RDX | 210 | 8795 | 7.4 |
| HNS | 318 | 7612 | 5 |
DNPAT is a pyrazole-triazole based energetic material. The data illustrates how pyrazole-based compounds can offer superior performance and/or safety compared to traditional explosives like RDX and HNS. mdpi.com
Contributions to Fundamental Heterocyclic Chemistry and Theoretical Organic Chemistry
The compound this compound serves as a valuable model for exploring the fundamental principles of heterocyclic chemistry and for advancing theoretical organic chemistry. The specific arrangement of its substituents—a chloro group at position 3, an ethyl group at N-1, and a methyl group at position 5—provides a unique platform for studying the interplay of electronic and steric effects on the pyrazole ring system.
Influence on Aromaticity and Electron Distribution
Pyrazoles are five-membered aromatic heterocycles, and their degree of aromaticity is a key determinant of their stability and reactivity. nih.govglobalresearchonline.net The substituents on the this compound ring significantly modulate its electronic properties. Theoretical studies on substituted pyrazoles have shown that both electron-donating and electron-withdrawing groups can alter the electron delocalization within the ring. rsc.org
The chlorine atom at the C3 position, being an electronegative and electron-withdrawing group, influences the electron density of the pyrazole ring through inductive effects. This can impact the nucleophilic and electrophilic character of the different positions on the ring. nih.gov For instance, electron-withdrawing groups on the pyrazole ring can affect its basicity. mdpi.com
The ethyl group at the N1 position and the methyl group at the C5 position are electron-donating groups. mdpi.com The substitution at the N1 position is particularly significant as it prevents tautomerism, which is a characteristic feature of N-unsubstituted pyrazoles. nih.govglobalresearchonline.net This fixed structure simplifies theoretical calculations and the interpretation of experimental data, allowing for a more precise understanding of substituent effects. Studies on N-substituted pyrazoles have indicated that the aromaticity can decrease with increasingly electron-withdrawing substituents at this position. rsc.orgresearchgate.net The ethyl group, being weakly electron-donating, helps to stabilize the aromatic system.
Computational chemistry has become an essential tool for understanding the structural and functional properties of pyrazole derivatives. eurasianjournals.com Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the molecular geometry, electronic structure, and reactivity of compounds like this compound. nih.govtandfonline.com These theoretical models allow for the calculation of various parameters that quantify the chemical behavior of the molecule.
Table 1: Theoretical Influence of Substituents on the Pyrazole Ring in this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Pyrazole Ring |
| Ethyl (-CH₂CH₃) | N1 | Electron-donating (inductive) | Prevents tautomerism; modulates overall electron density and basicity. nih.govrsc.org |
| Chloro (-Cl) | C3 | Electron-withdrawing (inductive), weak electron-donating (resonance) | Reduces electron density at C3, influencing sites of electrophilic and nucleophilic attack. nih.govmdpi.com |
| Methyl (-CH₃) | C5 | Electron-donating (inductive and hyperconjugation) | Increases electron density on the ring, potentially influencing reactivity. mdpi.com |
This table is generated based on established principles of organic chemistry and findings from theoretical studies on substituted pyrazoles.
Insights into Reactivity and Synthetic Strategy
The electronic modifications induced by the substituents on this compound have direct implications for its reactivity. The pyrazole ring is an electron-rich system, making it susceptible to electrophilic substitution, typically at the C4 position. globalresearchonline.net The presence of the chloro group at C3 and the methyl group at C5, however, can direct or modify the outcome of such reactions.
The study of such substituted pyrazoles contributes to a deeper understanding of reaction mechanisms. For instance, investigating the regioselectivity of further substitutions on this molecule provides valuable data for refining theoretical models of reactivity in heterocyclic systems. This knowledge is crucial for the rational design of synthetic routes to more complex molecules, where precise control over chemical reactions is required. nih.gov The field of computational chemistry continues to evolve, offering more accurate predictions and deeper insights into the behavior of pyrazole derivatives, which aids in the discovery of new compounds with desired properties. eurasianjournals.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-1-ethyl-5-methyl-1H-pyrazole, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole carbaldehydes. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized via this method using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor . Key parameters include reaction temperature (typically 80–100°C), stoichiometry of the Vilsmeier reagent (POCl₃/DMF), and post-reaction neutralization with sodium acetate. For chloro-substituted derivatives like this compound, optimizing the chlorination step (e.g., using SOCl₂ or PCl₃) and alkylation of the pyrazole nitrogen (e.g., ethyl bromide under basic conditions) are critical .
Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm substituent positions. For example, Acta Crystallographica Section E reports pyrazole derivatives with similar substituents (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) using SHELXL for refinement .
- NMR spectroscopy : ¹H and ¹³C NMR can identify ethyl and methyl group integration (e.g., δ 1.2–1.4 ppm for ethyl-CH₃, δ 2.3–2.5 ppm for pyrazole-CH₃).
- HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀ClN₂).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., 4-Chloro-5-(trifluoromethyl)-1H-pyrazole), which recommend:
- Use of PPE (gloves, goggles, lab coat).
- Storage in airtight containers at 2–8°C to prevent decomposition .
- Neutralization of waste with dilute sodium bicarbonate before disposal.
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize byproducts during the synthesis of this compound?
- Methodological Answer :
- Temperature control : Lower temperatures (60–70°C) during alkylation reduce side reactions like over-alkylation.
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance ethyl group introduction .
- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust reagent addition rates .
Q. What computational tools are suitable for analyzing the crystal packing and intermolecular interactions of this compound?
- Methodological Answer :
- Mercury CSD : Visualize hydrogen bonds (e.g., C–H···Cl) and π-stacking interactions. The "Materials Module" enables comparison with similar structures (e.g., 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid) .
- SHELXL : Refine crystallographic data; prioritize disorder modeling for flexible ethyl/methyl groups .
Q. How can stability studies be designed to assess the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks, with HPLC analysis every 7 days to detect hydrolysis products (e.g., pyrazole ring opening).
- pH-dependent degradation : Prepare buffers (pH 1–13) and monitor via UV-Vis spectroscopy at λ_max ≈ 260 nm .
Q. What strategies are effective for designing bioisosteres of this compound to enhance pharmacological activity?
- Methodological Answer :
- Substituent modification : Replace the ethyl group with cyclopropane (steric isostere) or trifluoromethyl (electronic isostere) using methods like Pd-catalyzed cross-coupling .
- Heterocycle fusion : Synthesize triazolo-pyrazole hybrids via cyclization (e.g., POCl₃-mediated formation of [1,3,4]oxadiazoles) .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches of this compound?
- Methodological Answer :
- Batch comparison : Run 2D NMR (HSQC, HMBC) to confirm connectivity discrepancies.
- Crystallographic validation : Compare X-ray structures to identify conformational isomers or polymorphs .
- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian) to match experimental data .
Q. What computational approaches are recommended for predicting the binding affinity of this compound derivatives to target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess substituent effects on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
